molecular formula C22H17ClN2O3 B3549394 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide

Cat. No.: B3549394
M. Wt: 392.8 g/mol
InChI Key: MWNJFJQYICRELP-UHFFFAOYSA-N
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Description

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds characterized by a fused benzene and oxazole ring

Properties

IUPAC Name

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-13-3-4-15(22-25-19-12-16(23)7-10-20(19)28-22)11-18(13)24-21(26)14-5-8-17(27-2)9-6-14/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNJFJQYICRELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide typically involves multiple steps, starting with the formation of the benzoxazole core One common approach is the cyclization of 2-aminophenol derivatives with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzoxazole core is valuable in the design of new materials with unique properties.

Biology: In biological research, N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide has been studied for its potential antibacterial and antifungal properties. It has shown activity against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine: The compound has been investigated for its potential therapeutic applications. Studies have explored its use in treating diseases such as cancer, where it may inhibit the growth of cancer cells.

Industry: In the industrial sector, this compound is used in the development of new chemical products, including dyes, pigments, and pharmaceuticals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Chloro-1,3-benzoxazol-2(3H)-one: A related benzoxazole derivative with antibacterial and antifungal properties.

  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]benzamide: Another benzoxazole derivative with potential therapeutic applications.

  • 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: A compound with similar structural features and biological activities.

Uniqueness: N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide
Reactant of Route 2
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N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide

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